molecular formula C12H14BrN3O3S B10930404 N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide

Cat. No.: B10930404
M. Wt: 360.23 g/mol
InChI Key: ZZTTWGBPBPHDEU-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE is a complex organic compound that features a bromophenoxy group, a pyrazole ring, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Pyrazole Ring Formation: The bromophenoxy intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Sulfonamide Formation: Finally, the pyrazole derivative is reacted with ethanesulfonyl chloride under basic conditions to form the desired ethanesulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the bromophenoxy group or the pyrazole ring.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. The ethanesulfonamide moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE
  • N~1~-{1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE

Uniqueness

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to certain targets compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C12H14BrN3O3S

Molecular Weight

360.23 g/mol

IUPAC Name

N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]ethanesulfonamide

InChI

InChI=1S/C12H14BrN3O3S/c1-2-20(17,18)15-11-7-14-16(8-11)9-19-12-5-3-10(13)4-6-12/h3-8,15H,2,9H2,1H3

InChI Key

ZZTTWGBPBPHDEU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CN(N=C1)COC2=CC=C(C=C2)Br

Origin of Product

United States

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